molecular formula C10H9NO3S B1388137 (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid CAS No. 1212358-67-2

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Cat. No. B1388137
CAS RN: 1212358-67-2
M. Wt: 223.25 g/mol
InChI Key: OMDISURAFHPIHS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, more commonly known as BPT, is a thiazole-containing compound that is widely used in scientific research. BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of BPT is not yet fully understood. However, it is believed that BPT acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT is thought to bind to the active site of COX-2, thereby inhibiting its activity. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and antifungal effects of BPT.
Biochemical and Physiological Effects
BPT has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that BPT can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. BPT has also been shown to inhibit the growth of certain fungi, such as Candida albicans. In addition, BPT has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BPT in laboratory experiments is its relatively low cost and availability. BPT is also relatively easy to synthesize, which makes it an attractive option for laboratory experiments. However, there are some limitations to using BPT in laboratory experiments. For example, BPT is a relatively unstable compound, which can make it difficult to work with in some laboratory experiments. In addition, BPT can be toxic if not handled properly.

Future Directions

The potential applications of BPT are vast, and there are a number of potential future directions for research. For example, BPT could be studied further for its potential use as an anti-inflammatory and antifungal agent. In addition, BPT could be studied for its potential use as a reagent for the detection of DNA and protein modifications. Finally, BPT could be studied for its potential use as a building block for the synthesis of other compounds.

Scientific Research Applications

BPT has been studied for its potential applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BPT can be used as a building block for the synthesis of other compounds. In biochemistry, BPT has been studied for its potential use as a reagent for the detection of DNA and protein modifications. In pharmacology, BPT has been studied for its potential use as an anti-inflammatory and antifungal agent.

properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDISURAFHPIHS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 2
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 3
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 4
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 5
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 6
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

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